
1H-Indol-7-YL-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-7-YL-methylamine is a compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its structural similarity to various biologically active molecules, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-7-YL-methylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole compound .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. These methods may involve the use of transition-metal catalysts to facilitate the cyclization process, starting from ortho-substituted anilines .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indol-7-YL-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
Aplicaciones Científicas De Investigación
1H-Indol-7-YL-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indol-7-YL-methylamine involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the body, influencing cellular processes such as apoptosis and cell proliferation. The compound’s effects are mediated through the modulation of signaling pathways, including the MAPK and PI3K/Akt pathways .
Comparación Con Compuestos Similares
- 1H-Indol-3-ylmethanamine
- 1-methyl-1H-indol-5-ylmethylamine
- 1H-Indole-6-methanamine
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
Uniqueness: 1H-Indol-7-YL-methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-methyl-1H-indol-7-amine |
InChI |
InChI=1S/C9H10N2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3 |
Clave InChI |
LYOYVUJDZOTVSM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


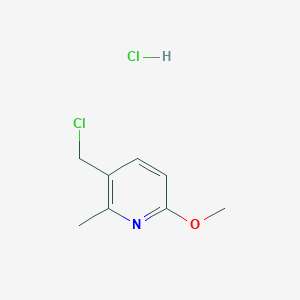
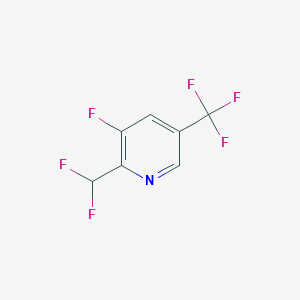
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
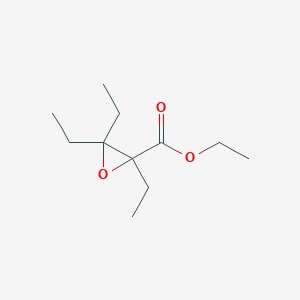
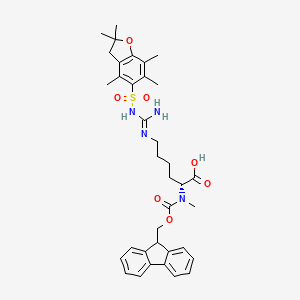
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
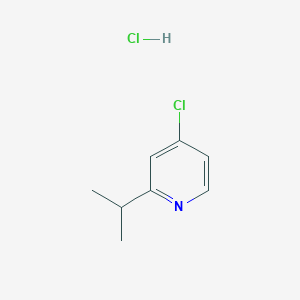


![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)

